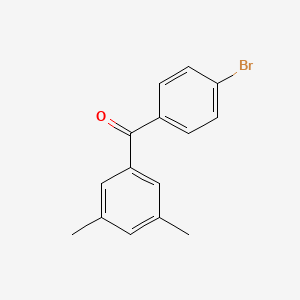

4-Bromo-3',5'-dimethylbenzophenone

説明

Overview of Benzophenone (B1666685) Scaffold in Advanced Organic Chemistry

The benzophenone scaffold, characterized by two aryl groups attached to a carbonyl group, is a fundamental and ubiquitous structure in the field of organic chemistry. rsc.orgresearchgate.net This diaryl ketone framework is not only a key building block for the synthesis of more complex molecules but is also found in numerous naturally occurring compounds. nih.govresearchgate.net Its presence in various natural products, particularly from fungi and plants like those in the Clusiaceae family, highlights its biological relevance. nih.govresearchgate.net The conjugated system formed by the two aryl rings and the carbonyl group imparts unique chemical and photophysical properties to benzophenones. nih.gov This structure allows for a wide range of chemical modifications on the aryl rings, leading to a vast library of derivatives with diverse applications. In medicinal chemistry, the benzophenone moiety is considered a "privileged scaffold" due to its recurrence in many biologically active compounds and marketed drugs. rsc.orgresearchgate.netnih.gov

Significance of Halogenated and Alkyl-Substituted Benzophenones in Research

The introduction of halogen atoms and alkyl groups onto the benzophenone scaffold significantly influences its physicochemical and biological properties. Halogenation, particularly with bromine, can enhance the reactivity of the molecule, facilitating further synthetic transformations through reactions like nucleophilic substitution. Halogen radicals have been shown to play a role in photochemical transformations in aquatic environments. pnas.org The position and nature of the halogen can modulate the electronic properties of the benzophenone, which in turn affects its interaction with biological targets.

Historical Context of Benzophenone Research

Research into benzophenone and its derivatives has a long history, dating back to the 19th century. Early work, such as the reduction of benzophenone to diphenylmethane (B89790), laid the groundwork for understanding the fundamental reactivity of this class of compounds. acs.org Over the years, the synthetic methodologies for preparing benzophenones, most notably the Friedel-Crafts acylation, have been extensively developed and refined. acs.orggoogle.com

Initially, benzophenones were utilized in the fragrance industry for their pleasant, rose-like odor and as fixatives in perfumes. acs.orgwikipedia.org Their application as photoinitiators in polymer chemistry also became a significant area of research. rsc.orgresearchgate.net In recent decades, the focus of benzophenone research has increasingly shifted towards its applications in medicinal chemistry and materials science. researchgate.netnih.gov The discovery of naturally occurring benzophenones with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, has spurred significant interest in synthesizing and evaluating novel derivatives. rsc.orgnih.govnih.gov This has led to a deeper understanding of the structure-activity relationships of substituted benzophenones and their potential as therapeutic agents. nih.gov

Structure

3D Structure

特性

IUPAC Name |

(4-bromophenyl)-(3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c1-10-7-11(2)9-13(8-10)15(17)12-3-5-14(16)6-4-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFRPMOZPXNBPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373648 | |

| Record name | 4-Bromo-3',5'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844879-16-9 | |

| Record name | (4-Bromophenyl)(3,5-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844879-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3',5'-dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties of 4 Bromo 3 ,5 Dimethylbenzophenone

The compound 4-Bromo-3',5'-dimethylbenzophenone is a substituted benzophenone (B1666685) with specific physicochemical characteristics that are crucial for its handling, reactivity, and potential applications.

| Property | Value |

| CAS Number | Not explicitly found for this compound, but related compounds have CAS numbers. |

| Molecular Formula | C15H13BrO |

| Molecular Weight | 289.17 g/mol chemicalbook.com |

| Appearance | Likely a solid at room temperature, as is common for benzophenone derivatives. wikipedia.org |

| Melting Point | Not specified in the provided search results. |

| Solubility | Expected to be soluble in common organic solvents. wikipedia.org |

Synthesis of 4 Bromo 3 ,5 Dimethylbenzophenone

The primary method for the synthesis of substituted benzophenones like 4-Bromo-3',5'-dimethylbenzophenone is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.

In the context of synthesizing this compound, a plausible route would involve the reaction of 3,5-dimethylbenzene (m-xylene) with 4-bromobenzoyl chloride. The reaction would be catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Detailed Steps:

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with 4-bromobenzoyl chloride to form a highly electrophilic acylium ion.

Electrophilic Attack: The electron-rich aromatic ring of 3,5-dimethylbenzene attacks the acylium ion. The two methyl groups on the benzene (B151609) ring are ortho, para-directing. Due to steric hindrance at the ortho positions, the para-position is the most likely site of substitution.

Rearomatization: A proton is lost from the intermediate carbocation, restoring the aromaticity of the ring and yielding the final product, this compound.

Alternative synthetic strategies could involve the bromination of a pre-formed 3',5'-dimethylbenzophenone. However, controlling the regioselectivity of the bromination could be challenging.

Applications in Scientific Research

Use as an Intermediate in Organic Synthesis

The presence of a bromine atom on one of the phenyl rings makes this compound a valuable intermediate for further chemical modifications. The bromine can be readily displaced or used in cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce new functional groups or build more complex molecular architectures. This versatility allows for the synthesis of a wide range of novel compounds for various research purposes.

Potential Applications in Medicinal Chemistry

The benzophenone (B1666685) scaffold is a well-established pharmacophore, and its derivatives often exhibit a range of biological activities. rsc.orgnih.gov The combination of a halogen (bromo) and alkyl (dimethyl) substituents in this compound could lead to interesting pharmacological properties. Halogenated compounds are known to sometimes exhibit enhanced binding to biological targets. The methyl groups can influence the compound's lipophilicity and steric interactions. Therefore, this compound could serve as a starting point or a key building block for the synthesis of new potential therapeutic agents for evaluation in areas such as anticancer, anti-inflammatory, or antimicrobial research. nih.gov

Strategies for Carbon-Carbon Bond Formation in Benzophenone Synthesis

The central challenge in synthesizing benzophenones is the formation of the carbon-carbon bond between the carbonyl group and the two aryl rings. Several classical and modern organic reactions can be employed to construct the diarylketone framework.

Friedel-Crafts Acylation Approaches for Substituted Benzophenones

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. byjus.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640), typically in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). byjus.comblablawriting.net For the synthesis of this compound, two primary Friedel-Crafts routes are conceivable:

Route A: Acylation of 1-bromo-4-halobenzene with 3,5-dimethylbenzoyl chloride.

Route B: Acylation of 3,5-dimethylbenzene (m-xylene) with 4-bromobenzoyl chloride.

In both scenarios, the Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion. byjus.com This ion is then attacked by the electron-rich aromatic ring. The regioselectivity of the reaction is governed by the directing effects of the substituents on the aromatic ring being acylated. In the case of bromobenzene, the bromine atom is a deactivating but ortho-, para-directing group, which would lead to the desired para-substituted product. blablawriting.net

The reaction mechanism proceeds through the formation of a resonance-stabilized intermediate, followed by deprotonation to restore aromaticity and regenerate the catalyst. byjus.com The choice of solvent and reaction temperature is crucial; common solvents include carbon disulfide, nitrobenzene, or an excess of the aromatic reactant itself. researchgate.netorgsyn.org

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 3,5-Dimethylbenzene | 4-Bromobenzoyl chloride | AlCl₃ | This compound |

| Bromobenzene | 3,5-Dimethylbenzoyl chloride | AlCl₃ | This compound |

Table 1: Potential Friedel-Crafts Acylation Routes for this compound.

Organometallic Coupling Reactions for Related Dimethylbenzophenones

Modern synthetic chemistry offers powerful alternatives to classical methods through the use of organometallic coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the precise formation of carbon-carbon bonds under milder conditions. fiveable.me

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org To synthesize a dimethylbenzophenone core, one could couple an appropriately substituted arylboronic acid with an aryl halide, followed by a separate step to introduce the carbonyl group, or more directly, couple an arylboronic acid with an acyl chloride. mdpi.com For instance, 3,5-dimethylphenylboronic acid could be coupled with 4-bromobenzoyl chloride in the presence of a palladium catalyst and a base to form the target benzophenone. wikipedia.orgmdpi.com

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with an organohalide or triflate, also catalyzed by palladium. wikipedia.orgorganic-chemistry.org An aryl stannane, such as (3,5-dimethylphenyl)tributyltin, could be reacted with 4-bromobenzoyl chloride. libretexts.orgthermofisher.com A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture. thermofisher.com The catalytic cycle for both Suzuki and Stille reactions generally involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.orgwikipedia.org

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst System |

| Suzuki-Miyaura | 3,5-Dimethylphenylboronic acid | 4-Bromobenzoyl chloride | Palladium catalyst, Base |

| Stille | (3,5-Dimethylphenyl)tributyltin | 4-Bromobenzoyl chloride | Palladium catalyst |

Table 2: Organometallic Coupling Strategies for Benzophenone Synthesis.

Precursor Functionalization and Oxidation Routes

An alternative strategy involves the synthesis of a diarylmethane precursor, which is subsequently oxidized to the corresponding benzophenone.

Grignard and Related Reactions: A Grignard reagent, such as 4-bromophenylmagnesium bromide, can be reacted with 3,5-dimethylbenzaldehyde (B1265933) to form a secondary alcohol. organic-chemistry.orgchadsprep.com This alcohol can then be oxidized to the desired ketone using a variety of oxidizing agents, such as chromic acid (CrO₃), pyridinium (B92312) chlorochromate (PCC), or under Swern or Dess-Martin periodinane conditions. brainly.inmasterorganicchemistry.com Similarly, an organolithium reagent could be used in place of the Grignard reagent. libretexts.orgopenstax.org This two-step approach offers flexibility in the assembly of the diaryl framework.

Oxidation of Diphenylmethanes: If the corresponding (4-bromophenyl)(3',5'-dimethylphenyl)methane is available, it can be directly oxidized to this compound. Various oxidizing systems have been reported for the oxidation of diphenylmethane (B89790) to benzophenone, including nitric acid, chromic acid, and catalytic systems using molecular oxygen or hydrogen peroxide with metal-based catalysts like Co/MCM-41 or MnO₄⁻¹-exchanged hydrotalcite. brainly.inoup.comoup.comacs.orgresearchgate.net The choice of oxidant is critical to achieve high selectivity and avoid over-oxidation or side reactions.

| Precursor | Reaction Type | Reagents | Intermediate | Final Product |

| 4-Bromobenzaldehyde & 3,5-Dimethylphenylmagnesium bromide | Grignard Reaction | 1. Ether 2. H₃O⁺ | (4-Bromophenyl)(3,5-dimethylphenyl)methanol | This compound (after oxidation) |

| (4-Bromophenyl)(3',5'-dimethylphenyl)methane | Oxidation | CrO₃/H₂SO₄ or H₂O₂/Co/MCM-41 | - | This compound |

Table 3: Precursor Functionalization and Oxidation Pathways.

Selective Bromination Techniques for Benzophenone Derivatives

In some synthetic routes, it may be more advantageous to introduce the bromine atom after the benzophenone core has been assembled. This requires a selective bromination method that targets the desired position on the phenyl ring. Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov

For a (3',5'-dimethyl)benzophenone precursor, the unsubstituted phenyl ring is the target for bromination. The carbonyl group is a deactivating, meta-directing group. Therefore, direct bromination would be expected to yield the 3-bromo isomer. To achieve the desired 4-bromo substitution, the reaction must be directed by other means, or the synthesis must be designed to install the bromine before the ketone functionality.

However, if starting with a precursor that has an activating group at the para-position, selective bromination can be achieved. For benzylic positions, reagents like N-bromosuccinimide (NBS), often with a radical initiator like AIBN or under photochemical conditions, are used for selective bromination. rsc.orgscientificupdate.com For aromatic rings, various brominating agents can be employed, including elemental bromine (Br₂), NBS, or tetraalkylammonium tribromides, often in the presence of a catalyst or in a specific solvent system to control regioselectivity. nih.govrsc.org The choice of brominating agent and reaction conditions is crucial to prevent over-bromination or bromination at undesired positions. gla.ac.uk

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical step in any synthetic procedure to maximize the yield of the desired product and minimize the formation of byproducts. Key parameters that are often adjusted include:

Temperature: Temperature can significantly influence reaction rates and selectivity. For instance, in Friedel-Crafts acylations, maintaining a low temperature (e.g., 5-10°C) can help to minimize the formation of tarry byproducts. orgsyn.org

Catalyst: The choice and amount of catalyst can be pivotal. In Friedel-Crafts reactions, the nature of the Lewis acid (e.g., AlCl₃, FeCl₃, ZnCl₂) and its molar ratio to the reactants can affect the reaction's efficiency. researchgate.netresearchgate.net In palladium-catalyzed couplings, the specific ligand coordinated to the palladium center can dramatically influence the reaction's outcome. harvard.edu

Solvent: The solvent can affect the solubility of reactants and intermediates, as well as the reaction pathway. For example, using ionic liquids as both solvent and catalyst in Friedel-Crafts reactions has been shown to enhance catalytic activity. researchgate.net In other reactions, the polarity and coordinating ability of the solvent are important considerations.

Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal reaction duration to achieve high conversion without significant product degradation or side-product formation. scielo.br

A systematic approach, such as a design of experiments (DoE), can be employed to efficiently explore the effects of multiple variables and their interactions to identify the optimal reaction conditions.

Advanced Purification Strategies for High-Purity Derivatives

After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. For solid compounds like this compound, several purification techniques are available:

Recrystallization: This is a common and effective method for purifying solid organic compounds. It involves dissolving the crude product in a suitable hot solvent or solvent mixture and then allowing it to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for successful recrystallization.

Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) as they are passed through a column with a mobile phase (a solvent or solvent mixture). It is a highly effective method for separating complex mixtures and isolating pure compounds.

Solid-Phase Extraction (SPE): SPE is a sample preparation technique that uses solid particles, usually in a cartridge, to separate different components of a sample. It can be used for purification by selectively retaining either the desired compound or the impurities on the solid phase. nih.gov

The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). google.com

| Purification Technique | Principle | Application |

| Recrystallization | Difference in solubility at different temperatures | Purification of solid products from less soluble or more soluble impurities |

| Column Chromatography | Differential adsorption on a stationary phase | Separation of complex mixtures and isolation of high-purity compounds |

| Solid-Phase Extraction | Partitioning between a solid phase and a liquid phase | Sample cleanup and purification |

Table 4: Common Purification Strategies for Benzophenone Derivatives.

Chromatographic Separation Techniques

Following the synthesis, purification of the crude product is essential to isolate this compound from unreacted starting materials, byproducts, and the catalyst. Chromatographic techniques are highly effective for this purpose.

Flash Column Chromatography is a widely used method for purifying substituted benzophenones. google.com This technique utilizes a stationary phase, typically silica gel, and a mobile phase (eluent) to separate compounds based on their polarity. For benzophenone derivatives, a common mobile phase is a mixture of a non-polar solvent like heptane (B126788) or hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). google.com The ratio of the solvents can be adjusted to achieve optimal separation. For instance, a patent for the preparation of other substituted benzophenones describes the use of flash column chromatography on silica gel with 15% ethyl acetate in heptane as the eluent to yield the pure product. google.com

High-Performance Liquid Chromatography (HPLC) is another powerful technique, primarily used for the analysis and purification of benzophenone derivatives. nih.govmdpi.com Reversed-phase HPLC, where the stationary phase is non-polar (like C18) and the mobile phase is polar (e.g., a methanol-water mixture), is often employed. nih.gov This method allows for the accurate determination of purity and can be scaled up for preparative purification.

Below is a table summarizing typical chromatographic conditions used for the separation of related benzophenone compounds.

| Technique | Stationary Phase | Mobile Phase (Eluent) | Application | Reference |

| Flash Column Chromatography | Silica Gel | 15% Ethyl Acetate / Heptane | Purification of substituted benzophenones | google.com |

| Solid-Phase Extraction (SPE) | C18 | Methanol and Acetone/Methanol (1:1) | Extraction from aqueous samples | mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (C18) | Methanol-Water (1:1) | Analysis of benzophenone derivatives | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | - | - | Analysis of various benzophenones | nih.gov |

Recrystallization and Distillation Methodologies

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. youtube.com The crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. youtube.com

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. youtube.com For aromatic ketones like benzophenones, a variety of solvents and solvent mixtures can be effective. Common choices include ethanol, acetone, toluene, heptane, and mixtures such as ethanol/water or acetone/water. rochester.edureddit.com For example, a method for purifying crude benzophenone involves crystallization from an acetonitrile (B52724) solution followed by the addition of water as an anti-solvent to induce the formation of high-purity crystals. google.com

Distillation is a purification method based on differences in boiling points. chemistai.org For high-boiling point compounds like many benzophenone derivatives, which may decompose at atmospheric pressure, vacuum distillation is the preferred method. libretexts.orgrochester.edu By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a temperature that avoids thermal decomposition. libretexts.org Molecular distillation, an advanced form of short-path vacuum distillation, is particularly suited for thermally sensitive molecules as it operates under very high vacuum and minimizes the time the compound is exposed to high temperatures. wikipedia.org

The following table lists common solvents used for the recrystallization of aromatic ketones.

| Solvent/Solvent System | Comments | Reference |

| Ethanol/Water | A polar protic solvent system, often effective for moderately polar compounds. | |

| Acetone/Water | A polar aprotic solvent system, good for creating a significant solubility differential. | reddit.com |

| Heptane/Ethyl Acetate | A non-polar/polar aprotic mixture, allows for fine-tuning of polarity. | reddit.com |

| Toluene | A non-polar aromatic solvent, effective for compounds with aromatic rings. | rochester.edureddit.com |

| Acetonitrile/Water | Used for purifying crude benzophenone where water acts as an anti-solvent. | google.com |

Photoreduction Pathways of Substituted Benzophenones to Benzopinacols

A hallmark reaction of benzophenone and its derivatives is photoreduction, which typically occurs in the presence of a hydrogen-donating solvent, such as isopropanol (B130326) or ethanol. neliti.comresearchgate.net Upon absorption of ultraviolet light, the benzophenone molecule is excited and can abstract a hydrogen atom from the solvent, initiating a radical process that culminates in the formation of benzopinacol (B1666686), a dimeric alcohol. neliti.com This reaction serves as a classic example of a photochemically induced reduction. researchgate.net

The initial and crucial step in the photoreduction of benzophenones is an intermolecular hydrogen atom transfer (HAT). acs.org The process begins with the photoexcitation of the benzophenone molecule to an excited singlet state (S1), which then rapidly undergoes intersystem crossing to a more stable triplet state (T1). acs.org It is this triplet-state ketone, which behaves like a diradical, that is the primary species responsible for the chemical reaction. acs.orgbgsu.edu

The excited triplet benzophenone abstracts a hydrogen atom from a suitable donor molecule. youtube.com In the context of photoreduction using an alcohol like isopropanol, the hydrogen is abstracted from the carbon atom bearing the hydroxyl group, not from the hydroxyl group itself, because the C-H bond is weaker and more susceptible to homolytic cleavage. youtube.com This transfer results in the formation of two radical species: a benzophenone ketyl radical and a radical derived from the hydrogen donor (an isopropyl ketyl radical in the case of isopropanol). youtube.comijpda.org

Photoexcitation and Intersystem Crossing: (C₆H₅)₂CO + hν → (C₆H₅)₂CO* (S₁) → (C₆H₅)₂CO* (T₁)

Hydrogen Atom Abstraction: (C₆H₅)₂CO* (T₁) + (CH₃)₂CHOH → (C₆H₅)₂ĊOH (ketyl radical) + (CH₃)₂ĊOH

In some cases, particularly with hydrogen donors that have a low ionization potential like amines, the mechanism can involve an initial electron transfer followed by a proton transfer, achieving the same net hydrogen transfer. youtube.com

The triplet state of benzophenone is fundamental to its photoreductive chemistry. bgsu.edu Following excitation, intersystem crossing from the initial singlet state (S₁) to the triplet state (T₁) is remarkably efficient, with a quantum yield approaching 100%. edinst.com This triplet state has a longer lifetime than the singlet state, allowing sufficient time for diffusion and collision with a hydrogen donor molecule. bgsu.edu

Once the hydrogen abstraction occurs, a pair of radicals is generated: the benzophenone ketyl radical and a radical from the solvent. youtube.com In a common pathway, the solvent-derived radical can transfer a hydrogen atom to a ground-state benzophenone molecule, creating a second benzophenone ketyl radical. youtube.com

(CH₃)₂ĊOH + (C₆H₅)₂CO → (CH₃)₂CO (acetone) + (C₆H₅)₂ĊOH (ketyl radical)

The final step of the photoreduction is the recombination or coupling of two benzophenone ketyl radicals. This radical-radical coupling forms a stable carbon-carbon bond, yielding the final product, benzopinacol. youtube.comijpda.org

2 (C₆H₅)₂ĊOH → (C₆H₅)₂C(OH)C(OH)(C₆H₅)₂ (benzopinacol)

The entire process hinges on the unique reactivity of the triplet excited state, which acts as a diradical capable of initiating the radical chain of events leading to the dimerized product.

The efficiency of the photoreduction process can be quantified by measuring the quantum yield, which is the fraction of absorbed photons that result in the formation of the product. The quantum yield for benzopinacol formation is sensitive to various factors, including the nature of the solvent, the concentration of the reactants, and the specific substituents on the benzophenone ring.

In one study performing the photoreduction of benzophenone using ethanol, the practical yield of benzopinacol was found to be 40%. Another analysis using isopropanol also reported a yield of 40%. ijpda.org The efficiency of the reaction can be monitored spectroscopically by observing the disappearance of the carbonyl (C=O) absorption band of benzophenone and the appearance of the hydroxyl (O-H) absorption band of benzopinacol in the infrared spectrum.

Below is a table summarizing absorbance data for benzophenone and its photoreduction product, benzopinacol, at various wavelengths, illustrating the change in electronic absorption upon conversion.

| Wavelength (nm) | Absorbance of Benzophenone | Absorbance of Benzopinacol |

| 310 | 0.912 | 0.858 |

| 330 | 0.273 | 0.210 |

| 350 | 0.117 | 0.065 |

| 360 | 0.081 | 0.053 |

| Data sourced from a quantitative analysis of benzophenone photoreduction. ijpda.org |

For substituted benzophenones, the nature and position of the substituents can significantly alter the photoreduction efficiency. Electron-donating groups can increase the electron density on the carbonyl oxygen, potentially affecting the rate of hydrogen abstraction, while bulky groups may introduce steric hindrance. The bromo and dimethyl substituents on this compound would be expected to influence its reactivity profile in a similar manner.

Excited State Self-Quenching Mechanisms in Crystalline Solids

While benzophenones are highly photoreactive in solution, their behavior in the solid state can be dramatically different. In a crystalline lattice, the close proximity and fixed orientation of molecules open up new deactivation pathways for the excited state, primarily through self-quenching. nih.govacs.org This process involves an excited molecule transferring its energy or undergoing a reaction with a neighboring ground-state molecule, leading to non-radiative decay and often inhibiting the photoreduction that is prevalent in solution. conicet.gov.ar

A primary mechanism for self-quenching in crystalline benzophenones is charge transfer (CT). nih.gov In this process, the excited triplet state of one benzophenone molecule interacts with an adjacent ground-state molecule. This interaction involves the transfer of an electron from one molecule to the other, forming a transient charge-transfer complex that rapidly deactivates back to the ground state.

Studies on a series of 4,4'-disubstituted benzophenones have shown that this self-quenching is highly efficient and its rate is strongly dependent on the electronic nature of the substituents. nih.govresearchgate.net A remarkable correlation was found between the rate constants for triplet state quenching and the Hammett (σ+) values of the substituents. nih.gov Electron-donating groups significantly accelerate the quenching process. This suggests a reductive quenching mechanism where the excited triplet state is reduced by an electron from a neighboring ground-state molecule, which is made more electron-rich by the donating substituent. nih.govconicet.gov.ar The triplet lifetimes of substituted benzophenones in crystals can vary over an astonishing 9 orders of magnitude, from picoseconds to milliseconds, depending on the efficiency of this quenching. nih.gov

| Substituent (at 4,4' positions) | Triplet Lifetime in Crystal (τT) | Quenching Rate Constant (ksq) | Hammett Constant (σ+) |

| NMe₂ | 62 ps | 1.6 x 10¹⁰ s⁻¹ | -1.70 |

| NH₂ | 180 ps | 5.6 x 10⁹ s⁻¹ | -1.30 |

| OH | 1.9 ns | 5.3 x 10⁸ s⁻¹ | -0.92 |

| OMe | 3.5 ns | 2.9 x 10⁸ s⁻¹ | -0.78 |

| H (parent) | ~1 ms | ~10³ s⁻¹ | 0 |

| COOH | 2.5 µs | 4.0 x 10⁵ s⁻¹ | +0.42 |

| Data adapted from studies on 4,4'-disubstituted benzophenones. nih.govacs.orgresearchgate.net |

The efficiency of charge transfer self-quenching is not solely determined by the electronic properties of the substituents but is also critically dependent on the molecular packing within the crystal lattice. nih.govacs.org For charge transfer to occur, the interacting orbitals of adjacent molecules must have a suitable overlap.

Analysis of the crystal structures of several benzophenone derivatives reveals that even arrangements that deviate from an ideal co-facial stacking can still permit efficient quenching. nih.govacs.org This suggests that the structural requirements for charge transfer are relatively loose. nih.gov The key factor is the close proximity of the electron-rich aromatic ring of one molecule to the electrophilic region of the excited carbonyl group of its neighbor. conicet.gov.ar

The specific crystal structure of this compound would dictate the intermolecular distances and orientations. The packing arrangement determines whether the dimethyl-substituted ring (the likely electron donor) of a ground-state molecule can effectively interact with the excited carbonyl group of a neighbor. Different crystal polymorphs of the same compound can exhibit vastly different photoreactivities due to variations in their molecular packing. mdpi.com Therefore, a complete understanding of the solid-state photochemistry of this compound would require detailed crystallographic analysis to correlate its specific packing arrangement with its observed excited-state lifetime and reactivity. researchgate.net

Photophysical Parameters and Electronic Transitions in Solution

The photophysical behavior of benzophenones in solution is dominated by the nature of their lowest-lying singlet (S₁) and triplet (T₁) excited states. Upon absorption of ultraviolet light, benzophenone and its derivatives typically undergo rapid and highly efficient intersystem crossing (ISC) from the initially populated S₁ state to the T₁ state. This process is often so fast that fluorescence from the S₁ state is negligible in most solvents.

For this compound, the presence of the bromine atom is expected to significantly influence the rate of intersystem crossing due to the heavy-atom effect. This effect enhances spin-orbit coupling, which facilitates the formally spin-forbidden S₁ → T₁ transition. Consequently, the quantum yield of triplet formation (Φ_T) for this compound is anticipated to be near unity, a characteristic feature of halogenated benzophenones.

The electronic transitions of benzophenones typically involve n→π* and π→π* transitions associated with the carbonyl group and the aromatic rings. The lowest energy absorption band usually corresponds to the n→π* transition, which results in an excited state with significant radical character on the carbonyl oxygen. The methyl groups at the 3' and 5' positions are likely to have a modest effect on the absorption spectrum, possibly causing a small red shift (bathochromic shift) due to their electron-donating inductive effects.

While specific spectral data for this compound is unavailable, we can anticipate its absorption characteristics based on related compounds.

Anticipated Photophysical Parameters for this compound in a Non-reactive Solvent (e.g., Acetonitrile)

| Parameter | Expected Value/Characteristic | Rationale |

| Absorption Maximum (λ_max) | ~340-360 nm | Based on the typical n→π* transition of substituted benzophenones. |

| Molar Absorptivity (ε) | Moderate | Typical for n→π* transitions. |

| Fluorescence Quantum Yield (Φ_F) | Very low (<0.01) | Due to extremely rapid and efficient intersystem crossing enhanced by the heavy-atom effect of bromine. |

| Triplet Quantum Yield (Φ_T) | ~1 | The heavy-atom effect of bromine is expected to make intersystem crossing the dominant decay pathway for the S₁ state. |

| Triplet Lifetime (τ_T) | Microsecond range | In the absence of quenchers, the triplet lifetime is governed by phosphorescence and non-radiative decay. |

Investigations of Light-Absorbing Transients (LATs) and their Formation/Reactivity

The primary light-absorbing transient species for benzophenones in solution is the triplet excited state (T₁). This species can be readily detected and characterized using transient absorption spectroscopy. The triplet state of benzophenone exhibits a characteristic absorption maximum in the visible region, typically around 520-540 nm. For this compound, a similar transient absorption spectrum is expected.

The formation of the triplet state occurs on a picosecond timescale following photoexcitation. The reactivity of this triplet state is central to the photochemistry of benzophenones. It can undergo various reactions, including:

Hydrogen Abstraction: The n→π* character of the lowest triplet state imparts significant radical-like reactivity to the carbonyl oxygen. This allows it to abstract a hydrogen atom from a suitable donor molecule (solvent or added substrate) to form a ketyl radical.

Energy Transfer: The triplet state can transfer its energy to another molecule with a lower triplet energy in a process known as triplet-triplet annihilation or photosensitization.

Electron Transfer: Depending on the redox potentials of the reactants, the benzophenone triplet state can act as either an oxidant or a reductant.

In the case of this compound, the triplet state's reactivity will be a key area of interest. The presence of the electron-withdrawing bromine atom and electron-donating methyl groups can modulate the electronic properties of the triplet state and, consequently, its reactivity in hydrogen abstraction and electron transfer processes.

Radical Formation and Stabilization in Substituted Benzophenones

The photochemical generation of radicals by benzophenones is a well-documented phenomenon. The primary radical formed is the benzhydryl ketyl radical, resulting from the hydrogen abstraction by the triplet-state benzophenone.

For this compound, the reaction would proceed as follows:

(Br)(CH₃)₂C₆H₂-CO-C₆H₅ (T₁) + R-H → (Br)(CH₃)₂C₆H₂-C(OH)-C₆H₅ (Ketyl Radical) + R•

The stability of the resulting ketyl radical will be influenced by the substituents on the aromatic rings. The methyl groups, being electron-donating, may offer some stabilization to the radical center.

Furthermore, the presence of the C-Br bond introduces the possibility of another photochemical pathway: homolytic cleavage of the carbon-bromine bond. While this is generally a higher energy process compared to hydrogen abstraction, it cannot be entirely ruled out, especially under high-energy irradiation. This would lead to the formation of an aryl radical.

In the context of persistent free radicals, some substituted phenols can form stable phenoxyl radicals. acs.org While this compound is not a phenol, its photochemically generated radicals could potentially participate in secondary reactions leading to more persistent radical species, depending on the reaction environment. The stability of any formed radical is a crucial factor in determining the final photoproducts. For instance, benzylic radicals are known to be stabilized by resonance, a principle that could apply to radicals formed from the dimethylphenyl group.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed and the intensity of the absorption are characteristic of the molecule's structure. For benzophenone and its derivatives, the UV-Vis spectrum typically displays absorptions corresponding to n→π* and π→π* transitions of the carbonyl chromophore and the phenyl rings.

A detailed analysis for this compound would involve dissolving the compound in a suitable transparent solvent and recording its absorbance across a range of UV and visible wavelengths. The resulting spectrum would reveal the wavelengths of maximum absorption (λmax), from which the molar absorptivity (ε) could be calculated. This data provides valuable information about the energy levels of the electronic states.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Transition | Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) |

| n→π | Data not available | Data not available | Data not available |

| π→π | Data not available | Data not available | Data not available |

Note: This table is a template. No experimental data for this compound was found in the searched resources.

Phosphorescence Spectroscopy and Lifetime Measurements

Phosphorescence is the emission of light from a molecule's triplet excited state as it returns to the singlet ground state. This process, known as a forbidden transition, occurs at a slower rate than fluorescence, resulting in longer emission lifetimes. Benzophenones are well-known for their efficient intersystem crossing from the singlet excited state to the triplet state, often leading to strong phosphorescence at low temperatures.

The study of the phosphorescence of this compound would involve exciting the sample with a specific wavelength of light and measuring the emitted light at longer wavelengths. The phosphorescence spectrum would show the emission maxima, providing information about the energy of the triplet state. Furthermore, time-resolved measurements would determine the phosphorescence lifetime (τp), which is the average time the molecule spends in the triplet state. The presence of the heavy bromine atom would be expected to enhance the rate of intersystem crossing and potentially shorten the phosphorescence lifetime compared to unsubstituted benzophenone.

Table 2: Hypothetical Phosphorescence Data for this compound

| Solvent | Temperature (K) | Excitation Wavelength (nm) | Emission Maxima (nm) | Phosphorescence Lifetime (τp) (s) |

| Data not available | Data not available | Data not available | Data not available | Data not available |

Note: This table is a template. No experimental data for this compound was found in the searched resources.

Quantum Chemical Calculations for Molecular Structure and Energetics

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. DFT approaches, often employing hybrid functionals like B3LYP, are instrumental in optimizing the molecular geometry of substituted benzophenones. These calculations would yield the most stable conformation of this compound by minimizing its energy. The resulting optimized structure would provide precise data on the spatial arrangement of the bromo- and dimethyl-substituted phenyl rings relative to the central carbonyl group.

Ab Initio Methods

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to calculate the molecular structure and energetics of this compound. While computationally more intensive than DFT, ab initio methods can provide a higher level of theoretical accuracy for electron correlation effects, offering a valuable comparison to DFT results.

Theoretical Vibrational Spectroscopy and Spectral Simulation

Computational methods are crucial for interpreting and predicting the vibrational spectra (Infrared and Raman) of molecules. For this compound, theoretical frequency calculations would be performed on the optimized geometry. These calculations would predict the wavenumbers and intensities of the fundamental vibrational modes. This theoretical spectrum, when compared with experimental data, aids in the definitive assignment of spectral bands to specific molecular motions, such as the stretching of the C=O bond, C-Br bond, and various vibrations of the aromatic rings.

Electronic Structure Analysis and Excited State Properties

The electronic properties of a molecule govern its reactivity, optical characteristics, and potential applications.

HOMO-LUMO Gap Analysis and Electron Density Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For this compound, analysis of the HOMO and LUMO energy levels and their spatial distribution would reveal the regions of the molecule most likely to act as electron donors and acceptors, respectively. The electron density distribution would further highlight the electrophilic and nucleophilic sites within the molecule.

Oscillator Strengths and Electronic Transitions

To understand the ultraviolet-visible (UV-Vis) absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) calculations would be performed. These calculations would predict the energies of electronic transitions from the ground state to various excited states. The oscillator strength for each transition, which is a measure of the transition probability, would also be calculated. This information is essential for predicting the absorption maxima (λmax) in the UV-Vis spectrum and understanding the nature of the electronic excitations, such as n→π* and π→π* transitions, which are characteristic of benzophenone derivatives.

Computational and Theoretical Investigations of 4 Bromo 3 ,5 Dimethylbenzophenone

The exploration of 4-Bromo-3',5'-dimethylbenzophenone through computational and theoretical methods provides deep insights into its molecular structure, reactivity, and potential interactions. These in silico approaches are crucial for predicting the behavior of the compound and guiding further experimental research.

Applications in Advanced Organic Synthesis and Materials Science

A Key Intermediate in Complex Organic Synthesis

The utility of 4-Bromo-3',5'-dimethylbenzophenone as an intermediate is a cornerstone of its importance in organic chemistry. nih.gov An intermediate is a molecule that is formed from the reactants and reacts further to give the desired products of a chemical reaction. nptel.ac.in The presence of the bromine atom and the benzophenone (B1666685) framework allows for a wide range of chemical transformations.

Precursor to Substituted Biphenyls and Analogues

One of the primary applications of this compound is as a precursor for the synthesis of substituted biphenyls. Biphenyl (B1667301) derivatives are a class of compounds with significant applications in medicinal chemistry and materials science, exhibiting properties such as anti-hypertensive, anti-diabetic, anti-bacterial, anti-fungal, and anti-cancer effects. nih.gov The bromine atom on the phenyl ring of this compound makes it an ideal substrate for cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the brominated aromatic ring and a variety of organoboron compounds, leading to the synthesis of a diverse array of substituted biphenyls. nih.gov For instance, coupling with different boronic acids can introduce various functional groups onto the biphenyl scaffold, tailoring the properties of the final molecule for specific applications. nih.gov

Utility in the Synthesis of Specialty Chemicals and Advanced Materials

Beyond biphenyls, this compound serves as a building block for a range of specialty chemicals and advanced materials. The reactivity of the bromine atom allows for its substitution with various nucleophiles, such as amines and thiols, to introduce new functionalities. Furthermore, the benzophenone moiety itself can be a key component in the design of photoactive materials. Benzophenones are known for their ability to absorb UV light and initiate photochemical reactions, a property that is harnessed in various applications, including photolithography and as photoinitiators in polymer chemistry. The specific substitution pattern of this compound can influence the photophysical properties of the resulting materials.

Derivatization for Host-Guest Chemistry with Cyclodextrins

A particularly innovative application of this compound lies in its use in supramolecular chemistry, specifically in the modification of cyclodextrins for host-guest applications. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, enabling them to encapsulate "guest" molecules.

Strategy for Double-Capping of β-Cyclodextrins with Benzophenone Moieties

Researchers have developed strategies to modify cyclodextrins to enhance their binding capabilities and create more complex supramolecular architectures. One such strategy involves the "double-capping" of β-cyclodextrin with benzophenone moieties derived from molecules like this compound. frontiersin.org This involves attaching the benzophenone units to both the primary and secondary faces of the cyclodextrin (B1172386) torus. This modification can significantly alter the shape and size of the cyclodextrin cavity, leading to more selective guest binding.

Photochemical Reactions for Tethering to Cyclodextrin Scaffolds

The benzophenone group plays a crucial role in the attachment process. frontiersin.org Through photochemical reactions, the benzophenone moiety can be covalently tethered to the cyclodextrin scaffold. frontiersin.org This typically involves the photo-induced abstraction of a hydrogen atom from the cyclodextrin by the excited benzophenone, followed by radical recombination to form a stable carbon-carbon bond. This method provides a robust way to permanently link the benzophenone "caps" to the cyclodextrin host.

Influence on Cyclodextrin Cavity Geometry and Rigidity

The introduction of the bulky 3',5'-dimethylbenzophenone caps (B75204) has a profound impact on the geometry and rigidity of the cyclodextrin cavity. frontiersin.org The presence of these capping groups can create a more defined and rigid binding site, which can lead to higher association constants and greater selectivity for specific guest molecules. The dimethyl substitution pattern on the benzophenone can further influence the steric environment within the cavity, providing an additional layer of control over the host-guest interactions. The resulting modified cyclodextrins can act as "molecular flasks," providing a controlled environment for chemical reactions or as carriers for drug delivery systems.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not available | C15H13BrO | 289.17 |

| 4-Bromo-3,5-dimethylbenzonitrile | 75344-77-3 | C9H8BrN | 210.07 oakwoodchemical.com |

| 4-Bromo-3,5-dimethylphenol | Not available | C8H9BrO | Not available |

| 4-Bromo-3,5-dimethylphenyl N-methylcarbamate | 672-99-1 | C10H12BrNO2 | 258.11 nih.gov |

| 4-Bromo-3,5-dimethoxybenzoic acid | 56518-42-4 | C9H9BrO4 | 261.07 sigmaaldrich.com |

| 4-Bromo-3,3-dimethylindolin-2-one | 870552-47-9 | C10H10BrNO | 240.10 |

| 4,4'-Dimethyl-1,1'-biphenyl | Not available | C14H14 | 182.26 |

| 3'-Bromo-4'-methoxy-biphenyl-4-carboxylic acid methyl ester | 166984-07-2 | C15H13BrO3 | 321.17 |

| 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate | Not available | C20H14BrClO3 | 433.68 |

Development of Photosensitive Materials and Photoinitiators

The benzophenone moiety is a well-established chromophore and photoinitiator. Upon absorption of ultraviolet (UV) light, the carbonyl group can undergo a n→π* transition to an excited singlet state, which then rapidly converts to a more stable triplet state via intersystem crossing. This triplet state is a powerful hydrogen abstractor, a property that forms the basis of its use in photopolymerization and as a photosensitizer. While direct research on this compound as a photoinitiator is not extensively documented in publicly available literature, its structural analogy to other well-studied benzophenones allows for informed postulation of its potential in this arena.

The presence of the bromine atom and dimethyl groups on the benzophenone structure can be expected to influence its photochemical properties. The heavy bromine atom, for instance, could potentially enhance the rate of intersystem crossing, a phenomenon known as the "heavy-atom effect," which may increase the efficiency of triplet state formation. The electron-donating dimethyl groups can modulate the energy levels of the excited states and the reactivity of the triplet species.

Table 1: Potential Photochemical Properties of this compound

| Property | Expected Influence of Substituents | Potential Application |

| UV Absorption | The benzophenone core dictates the primary absorption wavelength, likely in the UVA region. The dimethyl groups may cause a slight bathochromic (red) shift. | Photoinitiation, UV curing |

| Intersystem Crossing | The bromine atom is expected to enhance the efficiency of intersystem crossing to the triplet state. | Enhanced photoinitiator efficiency |

| Triplet State Energy | The dimethyl groups may slightly lower the triplet state energy compared to unsubstituted benzophenone. | Photosensitization of specific reactions |

| Hydrogen Abstraction | The triplet state is expected to be a potent hydrogen abstractor, a key characteristic for Type II photoinitiators. | Curing of acrylates and other monomers |

In a hypothetical scenario, this compound could serve as a photosensitizer within a nanoparticle matrix. Its role would be to absorb light and transfer the energy to a photochromic molecule that may not efficiently absorb light in that region of the spectrum. The bromine atom provides a convenient handle for covalently attaching the benzophenone unit to the nanoparticle surface or to a polymer chain, ensuring its proximity to the photochromic dye and preventing leaching.

The field of organic light-emitting diodes (OLEDs) has seen extensive research into various classes of organic materials to serve as emitters, hosts, and charge-transporting layers. Benzophenone derivatives have been explored for these applications due to their high triplet energy and good thermal stability. sigmaaldrich.com These properties are particularly crucial for host materials in phosphorescent OLEDs (PhOLEDs), where they must facilitate efficient energy transfer to the phosphorescent guest emitter without quenching the excited state.

There is currently a lack of specific research on the use of this compound in OLEDs. However, its fundamental structure suggests it could be a candidate for further investigation. The benzophenone core provides the necessary high triplet energy, while the bromine atom offers a reactive site for further functionalization. For instance, the bromine could be replaced with a charge-transporting moiety through cross-coupling reactions to create a bifunctional material that acts as both a host and a charge transporter. The dimethyl groups could enhance solubility and improve the morphological stability of the thin films, which is critical for device longevity.

Table 2: Hypothetical OLED Device Performance Metrics for a this compound-based Host Material

| Parameter | Potential Performance | Rationale |

| Triplet Energy (ET) | High | Characteristic of the benzophenone core, essential for hosting blue and green phosphorescent emitters. sigmaaldrich.com |

| Glass Transition Temp. (Tg) | Moderate to High | The rigid benzophenone structure and dimethyl groups could lead to good morphological stability. |

| LUMO/HOMO Levels | Tunable | Functionalization at the bromo position could be used to tune the energy levels for efficient charge injection and transport. |

| Solubility | Good | The dimethyl groups are expected to improve solubility in common organic solvents for solution processing. |

Functionalization for Catalytic Applications

The true synthetic utility of this compound likely lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential catalytic activity. The bromine atom is the key to its functionalization, providing a reactive handle for a variety of cross-coupling reactions.

One of the most powerful sets of tools for this purpose is palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. Through these methods, the bromo-substituent can be replaced with a wide array of functional groups, allowing for the construction of intricate molecular architectures. For example, a Suzuki coupling could introduce a new aryl or heteroaryl group, potentially leading to the synthesis of novel ligands for transition metal catalysis. A Buchwald-Hartwig amination could be employed to introduce a nitrogen-based ligand, which is a common feature in many catalysts.

Table 3: Potential Catalytic Scaffolds Derived from this compound

| Reaction Type | Reagent | Resulting Functional Group | Potential Catalytic Application |

| Suzuki Coupling | Arylboronic acid | Biaryl | Ligand for cross-coupling reactions |

| Heck Coupling | Alkene | Substituted alkene | Precursor to chiral ligands |

| Buchwald-Hartwig Amination | Amine | Arylamine | Ligand for various catalytic transformations |

| Sonogashira Coupling | Terminal alkyne | Arylalkyne | Building block for complex ligands |

| Stille Coupling | Organostannane | Aryl-substituted group | Synthesis of organometallic catalysts |

The benzophenone moiety itself can also play a role in the catalytic system. For instance, it could act as a photoredox catalyst in certain reactions, where its excited state initiates a single-electron transfer process. The ability to both functionalize the molecule via the bromine atom and utilize the photochemical properties of the benzophenone core makes this compound a potentially valuable platform for the design of novel, multifunctional catalysts.

While direct and extensive research on the applications of this compound is limited, its chemical structure provides a strong basis for its potential utility in several advanced fields. Its inherent photochemical properties, inherited from the benzophenone core, suggest its suitability for development as a photoinitiator and a component in photosensitive materials. Furthermore, its amenability to functionalization, primarily through its bromine atom, opens up a vast chemical space for the synthesis of novel materials for OLEDs and sophisticated ligands for catalysis. Future research focusing on the targeted synthesis and characterization of derivatives of this compound is necessary to fully unlock its potential and translate its promising structural features into tangible technological advancements.

Q & A

Basic: What synthetic strategies are employed for preparing 4-Bromo-3',5'-dimethylbenzophenone, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation or Suzuki coupling to construct the benzophenone core, followed by bromination at the para position. For bromination, electrophilic substitution using bromine (Br₂) in the presence of Lewis acids like FeBr₃ is common . Alternatively, directed ortho-metalation (DoM) strategies using lithium bases can achieve regioselective bromination on pre-functionalized aromatic rings . Key factors affecting yield include:

- Temperature control : Excessive heat during bromination can lead to polybromination byproducts.

- Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution efficiency .

- Purification : Column chromatography with silica gel (hexane/EtOAc) is critical for isolating the pure product .

Basic: Which analytical techniques are prioritized for characterizing this compound, and how are structural ambiguities resolved?

Methodological Answer:

- NMR spectroscopy : H NMR identifies methyl groups (δ ~2.3 ppm) and aromatic protons (δ ~7.5–8.0 ppm). C NMR confirms carbonyl (C=O, δ ~195–200 ppm) and quaternary carbons .

- IR spectroscopy : A strong C=O stretch (~1650 cm⁻¹) and C-Br vibration (~600 cm⁻¹) are diagnostic .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₅H₁₃BrO).

For crystallographic ambiguities, single-crystal X-ray diffraction resolves bond angles and torsional strain, as demonstrated in structurally related brominated chromenones .

Advanced: How can researchers optimize regioselectivity in electrophilic substitution reactions on dimethylbenzophenone derivatives?

Methodological Answer:

Regioselectivity is influenced by steric and electronic effects:

- Steric hindrance : 3',5'-dimethyl groups direct electrophiles (e.g., Br⁺) to the less hindered para position .

- Electronic directing : Electron-donating methyl groups activate the ring, but steric effects dominate in polysubstituted systems.

Experimental validation : - Use competitive bromination experiments with isotopic labeling (e.g., deuterated analogs) to track substitution patterns.

- Computational modeling (DFT) predicts charge distribution and reactive sites, guiding reagent selection .

Advanced: How should researchers address contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

- Cross-validation : Combine NMR, IR, and X-ray crystallography to resolve discrepancies. For example, an unexpected H NMR signal could indicate rotamers or polymorphism, which X-ray structures can clarify .

- Dynamic NMR (DNMR) : Assess temperature-dependent spectra to identify conformational exchange processes.

- Crystallographic refinement : Use software like SHELXL to model disorder or partial occupancy in crystal structures .

Advanced: What strategies mitigate side reactions during functionalization of this compound?

Methodological Answer:

- Protecting groups : Temporarily mask reactive sites (e.g., carbonyl groups) with silyl ethers or acetals during bromination .

- Low-temperature kinetics : Slow addition of bromine at –20°C minimizes di- or tri-substitution .

- Catalytic systems : Palladium catalysts enable selective cross-coupling (e.g., Buchwald-Hartwig amination) without disturbing the bromine substituent .

Basic: What are the stability considerations for storing this compound, and how is degradation monitored?

Methodological Answer:

- Storage : Protect from light and moisture in amber vials at –20°C. Desiccants (e.g., silica gel) prevent hydrolysis of the ketone group .

- Stability assays : Periodic HPLC analysis tracks degradation (e.g., column: C18, mobile phase: MeOH/H₂O).

- Thermogravimetric analysis (TGA) : Determines decomposition thresholds (>150°C for most benzophenones) .

Advanced: How can computational chemistry enhance the design of this compound-based ligands or catalysts?

Methodological Answer:

- Docking studies : Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., enzymes) .

- QSPR models : Quantitative structure-property relationships correlate substituent effects with reactivity or solubility .

- TD-DFT : Predicts UV-Vis spectra for photophysical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。